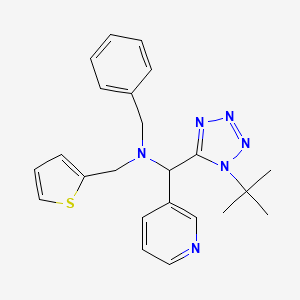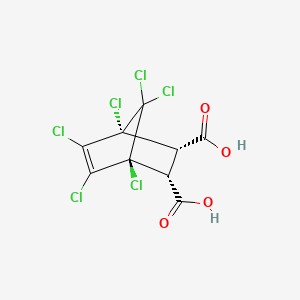![molecular formula C37H66O8 B1230437 4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one CAS No. 187523-67-7](/img/structure/B1230437.png)
4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rollitacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Rollitacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rollitacin has been primarily detected in urine. Within the cell, rollitacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rollitacin can be found in alcoholic beverages and fruits. This makes rollitacin a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Influence on Chromophore Formation
The influence of carbohydrate moieties on chromophore formation during Maillard reactions is significant. For instance, studies on the formation of specific chromophores in food-related Maillard reactions from various carbohydrates like pentoses, hexoses, and disaccharides show the impact of different carbohydrate structures on the formation of these chromophores. This research provides insights into how structural variations in carbohydrates affect the formation of specific compounds during Maillard reactions (Frank & Hofmann, 2000).
Photoinduced Oxidative Annulation
Another area of application is in the field of photoinduced oxidative annulation. Studies demonstrate the process of oxidative annulation without the need for transition metals and oxidants. This approach allows access to highly functionalized polyheterocyclic compounds, which can be important in various chemical synthesis processes (Zhang et al., 2017).
Development of Analytical Internal Standards
In the field of analytical chemistry, particularly in gas chromatography-mass spectrometry, this compound and its derivatives can be used in developing analytical internal standards. For example, the polymer-assisted reaction of certain furan derivatives with carboxylic acids to create an ester library has been utilized in the quantification of specific compounds in food samples (Llovera et al., 2005).
Antinociceptive and Anti-inflammatory Properties
Research also explores the synthesis of derivatives of this compound to evaluate their antinociceptive (pain-relieving) and anti-inflammatory properties. Such studies are crucial in the development of new therapeutic agents for pain and inflammation management (Selvam et al., 2012).
Asymmetric Synthesis in Polyketide Spiroketals
The compound plays a role in the asymmetric synthesis of polyketide spiroketals. This is important in the field of organic chemistry and drug development, as spiroketals are common structural motifs in many natural products with biological activity (Meilert et al., 2004).
Total Asymmetric Synthesis of Carbohydrate Derivatives
This compound is also relevant in the total asymmetric synthesis of carbohydrate derivatives, particularly for constructing complex sugar structures. Such synthetic methods are crucial for creating novel compounds for biological research and pharmaceutical development (Gerber & Vogel, 2001).
Eigenschaften
CAS-Nummer |
187523-67-7 |
|---|---|
Molekularformel |
C37H66O8 |
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3 |
InChI-Schlüssel |
SWLPIUHJTSWWOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Kanonische SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyme |
rollitacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



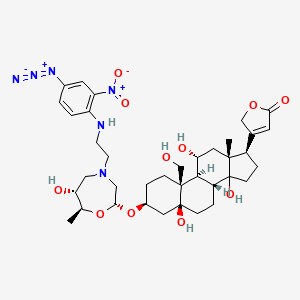
![(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol](/img/structure/B1230358.png)



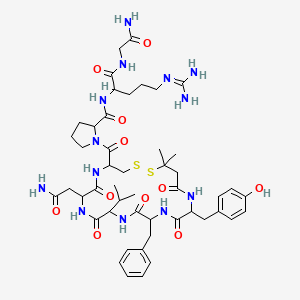
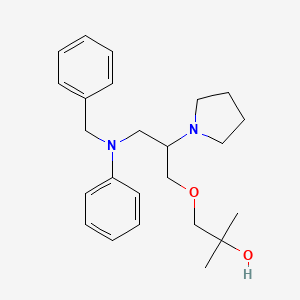
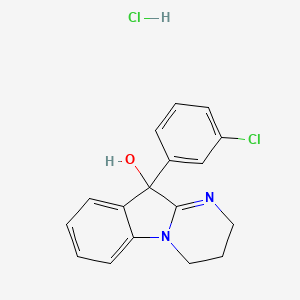

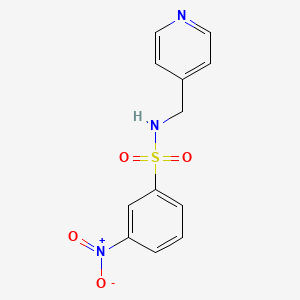
![N-[3-[2,5-dioxo-3-(phenylmethyl)-1-pyrrolidinyl]phenyl]acetamide](/img/structure/B1230373.png)
